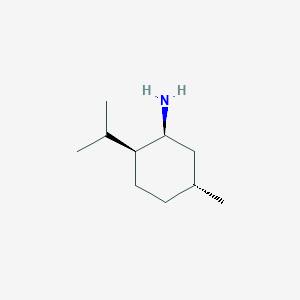

(1S,2S,5R)-Neomenthyl amine

Description

Significance of Stereochemistry in Molecular Design and Synthesis

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is a cornerstone of modern chemical and biological sciences. wikipedia.orgscbt.com The three-dimensional structure of a molecule can profoundly influence its physical, chemical, and biological properties. alfa-chemistry.com In fields like pharmaceuticals, agrochemicals, and materials science, controlling the stereochemistry of a molecule is often critical to its function and efficacy. wikipedia.org

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. libretexts.org These enantiomers can interact differently with other chiral molecules in biological systems, such as enzymes and receptors. alfa-chemistry.com A dramatic illustration of this principle is the thalidomide (B1683933) tragedy, where one enantiomer of the drug was an effective sedative for morning sickness, while the other caused severe birth defects. scbt.comlibretexts.org This highlighted the critical importance of producing single, specific stereoisomers of therapeutic agents. alfa-chemistry.com Consequently, asymmetric synthesis, which aims to create a specific stereoisomer, has become a major focus in organic chemistry. epfl.ch

Overview of Chiral Amines as Indispensable Building Blocks and Catalysts

Chiral amines are a vital class of compounds in asymmetric synthesis. bionity.comsnu.ac.kr Their utility is multifaceted; they can serve as foundational chiral building blocks, act as catalysts to induce chirality in other molecules, or function as resolving agents to separate mixtures of enantiomers. bionity.comtcichemicals.com As building blocks, they are incorporated into the final structure of many pharmaceutical and agrochemical products. libretexts.org It is estimated that chiral amine fragments are present in 40-45% of small-molecule pharmaceuticals. libretexts.org

In catalysis, chiral amines can be used directly as organocatalysts or as ligands for metal catalysts, guiding reactions to selectively produce one enantiomer over the other. bionity.comresearchgate.net Furthermore, their basic nature makes them excellent candidates for use as chiral resolving agents. snu.ac.kraksci.com By reacting a racemic mixture of an acidic compound with a single enantiomer of a chiral amine, a mixture of diastereomeric salts is formed. americanelements.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like crystallization. americanelements.com Once separated, the pure enantiomers of the acid can be recovered. americanelements.com

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMUAGDCCJDQLE-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503899 | |

| Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117947-19-0 | |

| Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1s,2s,5r Neomenthyl Amine and Its Congeners

Enantioselective Preparation through Classical Transformations

Classical synthetic methods remain fundamental in accessing (1S,2S,5R)-neomenthyl amine, often leveraging the readily available chiral pool of menthol (B31143) and its isomers. These methods typically involve stereocontrolled transformations of functional groups.

Reductive Amination Strategies

Reductive amination of (-)-menthone (B42992) is a direct and widely explored route to synthesize neomenthyl amine isomers. nih.govbeilstein-journals.org The Leuckart-Wallach reaction, a classic method for reductive amination, can be employed to convert (-)-menthone into a mixture of neomenthylamine isomers. nih.govbeilstein-journals.org More contemporary approaches have focused on improving stereoselectivity and utilizing milder reaction conditions.

Recent advancements include the use of biocatalysts. For instance, an ω-transaminase from Vibrio fluvialis JS17 has been identified for the amination of (-)-menthone, offering a greener alternative to traditional chemical methods. hep.com.cnresearchgate.netresearchgate.net This biocatalytic approach, while promising, is still under optimization to improve yields. hep.com.cnresearchgate.net Another strategy involves the reduction of menthone oxime. The Bouveault-Blanc reduction, using an excess of sodium, has been used for this purpose. nih.gov

Table 1: Comparison of Reductive Amination Methods for Neomenthylamine Synthesis

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Leuckart-Wallach | Formic acid/Ammonia | Classical method, produces isomer mixture. | nih.gov, beilstein-journals.org |

| Biocatalytic Amination | ω-transaminase (Vibrio fluvialis JS17) | Green chemistry, mild conditions, ongoing optimization. | hep.com.cn, researchgate.net, researchgate.net |

| Bouveault-Blanc Reduction | Sodium | Reduction of menthone oxime. | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide a versatile pathway to this compound, typically starting from a menthol-derived substrate with a suitable leaving group. The synthesis often involves the conversion of the hydroxyl group of neomenthol (B8682525) into a good leaving group, such as a tosylate or a halide, followed by displacement with an amine or an azide (B81097). researchgate.netgoogle.comsioc-journal.cn

For example, neomenthyl chloride can undergo nucleophilic substitution with an appropriate nitrogen nucleophile. pressbooks.pubresearchgate.netsmolecule.com A common strategy involves the use of sodium azide to introduce the azide functionality, which is subsequently reduced to the primary amine. researchgate.netevitachem.comscbt.com This two-step process is generally efficient and allows for the preservation of the stereochemistry at the carbon center.

The synthesis of N-substituted ethylenediamine (B42938) derivatives, for instance, has been achieved through nucleophilic substitution on substrates like N-(2-bromoethyl)phthalimide or 2-chloroethylamine (B1212225) hydrochloride, followed by further transformations. asianpubs.org

Amine Alkylation and Derivatization

The primary amine functionality of this compound allows for a wide range of derivatization reactions, including N-alkylation and the formation of amides and carbamates. These derivatives are important for applications in areas like chiral stationary phases for chromatography and as ligands in asymmetric catalysis. researchgate.netmdpi.comgoogle.com

Traditional N-alkylation methods often involve the use of alkyl halides, but these can lead to over-alkylation. beilstein-journals.org More controlled methods for the synthesis of N-methylamines include reductive amination with formaldehyde (B43269) or the reduction of N-formyl derivatives. beilstein-journals.org

Derivatization of amino acids with (+)-neomenthyl isothiocyanate, formed from the corresponding amine, produces thiourea (B124793) derivatives that can be resolved using chromatography. academicjournals.org Similarly, various other derivatizing agents can be employed to modify the properties of amino compounds for analytical purposes or to create new functional molecules. ut.eesqu.edu.omresearchgate.net

Catalytic Synthesis Approaches

Modern catalytic methods offer highly efficient and selective routes to chiral amines and their derivatives, often with superior atom economy and under milder conditions compared to classical methods.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is broadly applicable to the synthesis of aryl and heteroaryl amines and has been extended to the synthesis of chiral amines. nih.govbeehiiv.comsnnu.edu.cn While direct application to the synthesis of this compound itself is less common, the principles of this methodology are relevant for the synthesis of its N-aryl congeners.

The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. wikipedia.orgacs.org The combination of biocatalysis with Buchwald-Hartwig N-arylation has emerged as a novel one-pot strategy for the synthesis of chiral N-arylamines. nih.gov

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis, providing access to a wide range of chiral compounds with high enantioselectivity. nih.govcore.ac.uk For the synthesis of chiral amines like this compound, this approach typically involves the hydrogenation of a prochiral precursor such as an enamine or an imine. bohrium.comrsc.orgresearchgate.netnih.gov

Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, with chiral phosphine ligands are commonly employed. nih.govrsc.orgajchem-b.com The development of these catalysts has enabled the highly enantioselective reduction of a broad scope of substrates. The hydrogenation of enamines is a direct route to chiral amines and has been the subject of extensive research. rsc.orgresearchgate.net

Recent strategies have combined asymmetric hydrogenation with other transformations, such as direct reductive amination, in one-pot procedures to enhance synthetic efficiency. nih.gov The asymmetric hydrogenation of allylic amines to generate chiral γ-branched amines also represents a significant advancement in this field. d-nb.info

Table 2: Catalytic Approaches to Chiral Amine Synthesis

| Catalytic Method | Catalyst System | Precursor Type | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Aryl Halide/Triflate | Synthesis of N-aryl amines, broad scope. | nih.gov, wikipedia.org |

| Asymmetric Hydrogenation | Rh, Ir, Ru/Chiral Ligand | Enamine, Imine | High enantioselectivity, atom-efficient. | bohrium.com, rsc.org, nih.gov |

| Combined AH and DRA | Rhodium-Segphos complex | Prochiral Olefin/Aldehyde | One-pot synthesis, increased efficiency. | nih.gov |

Chemoenzymatic Synthesis Methodologies

The synthesis of optically pure (+)-neomenthyl amine, a valuable intermediate for pharmaceuticals and chiral stationary phases, has been effectively achieved through chemoenzymatic methods. nih.govresearchgate.net These approaches leverage the high stereoselectivity of enzymes, particularly ω-transaminases (ω-TAs), to convert a readily available starting material, (−)-menthone, into the desired chiral amine. hep.com.cnnih.gov This biocatalytic route presents a more sustainable alternative to traditional chemical methods, which often require harsh conditions and costly, toxic catalysts. nih.gov

A notable advancement in this area is the use of an ω-transaminase from Vibrio fluvialis JS17 (VfTA). nih.govhep.com.cn Researchers identified this enzyme after screening a panel of transaminases and found it to have significant amination activity towards the bulky terpenoid structure of (−)-menthone. hep.com.cnresearchgate.net The process involves the asymmetric amination of the ketone substrate using an amine donor, with pyridoxal (B1214274) 5'-phosphate (PLP) as a crucial cofactor for the amino group transfer. nih.govresearchgate.net

Optimization of the reaction conditions is critical for maximizing yield and efficiency. Studies have shown that factors such as pH, temperature, choice of amine donor, and cofactor concentration significantly influence the outcome. nih.gov For the VfTA-catalyzed amination of (−)-menthone, an optimal pH of 6.0 and a temperature of 30°C have been identified. nih.gov Among various amine donors tested, (S)-α-methylbenzylamine (S-MBA) proved to be highly effective. nih.gov Under optimized batch conditions, a 10 mM concentration of (−)-menthone can be converted to (+)-neomenthyl amine, achieving a product yield of 4.7 mM (47% conversion) within 24 hours in a mild aqueous phase. nih.govhep.com.cnnih.gov A preparative-scale synthesis demonstrated that using 10 mM (−)-menthone with 60 mM of the amine donor S-MBA resulted in the highest product titer. researchgate.netresearchgate.net

| Parameter | Optimal Value/Condition | Source(s) |

| Enzyme | ω-Transaminase from Vibrio fluvialis JS17 (VfTA) | hep.com.cn, researchgate.net, nih.gov |

| Substrate | (−)-Menthone | hep.com.cn, nih.gov |

| Amine Donor | (S)-α-Methylbenzylamine (S-MBA) | nih.gov |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.gov, researchgate.net |

| pH | 6.0 | nih.gov |

| Temperature | 30°C | nih.gov |

| Substrate Conc. | 10 mM | hep.com.cn, nih.gov, nih.gov |

| Amine Donor Conc. | 60 mM | researchgate.net, researchgate.net |

| Yield (24h) | 4.7 mM (47% conversion) | hep.com.cn, nih.gov, nih.gov |

Flow Chemistry Integration in this compound Synthesis

The principles of flow chemistry offer significant advantages for the synthesis of chiral amines like this compound, particularly when combined with biocatalysis. bohrium.com This integration allows for enhanced productivity, better process control, and improved safety and scalability compared to traditional batch processes. bohrium.comwhiterose.ac.uk While direct reports on the flow synthesis of neomenthyl amine are scarce, the extensive research on continuous-flow synthesis of other chiral amines using immobilized transaminases provides a clear and applicable framework. mdpi.comworktribe.comwiley.com

The core benefit of flow chemistry is the ability to maintain precise control over reaction parameters such as temperature, pressure, and residence time. whiterose.ac.uk The high surface-to-volume ratio in flow reactors facilitates superior heat and mass transfer, which is crucial for optimizing enzyme activity and reaction rates. uni-hannover.de By immobilizing the enzyme—such as the VfTA used for neomenthyl amine synthesis—onto a solid support within a flow reactor, the biocatalyst can be easily retained, recovered, and reused over extended periods, which is a major challenge in batch systems. bohrium.comresearchgate.net This approach not only improves the economic viability of the process but also enables the development of complex, multi-step enzymatic cascades that may be incompatible under batch conditions. wiley.com

Continuous-Flow Reactor Systems

The most common type of reactor for this application is the packed-bed reactor (PBR). whiterose.ac.ukacs.org In a PBR, the immobilized enzyme is packed into a column, and the solution containing the substrate (e.g., (−)-menthone) and amine donor is continuously pumped through it. acs.org This setup allows for high catalyst loading and efficient substrate-catalyst contact. whiterose.ac.uk

Various immobilization techniques are employed to prepare the solid-phase biocatalyst. Enzymes can be immobilized on supports like methacrylate (B99206) beads, porous silica (B1680970) microspheres, or other polymeric resins. mdpi.comacs.org For instance, E. coli cells overexpressing a specific ω-transaminase have been successfully immobilized on methacrylate beads and used in a PBR for the continuous production of chiral amines in organic solvents. acs.orgrsc.org This system demonstrated high stability, operating for over five days with minimal loss of activity and producing the chiral amine with excellent enantioselectivity (>99% ee). acs.org Covalent immobilization of transaminases onto resins is another robust strategy that has been used to synthesize both enantiomers of small chiral amines in multi-gram quantities using a continuous-flow system. worktribe.com

The choice of reactor and immobilization strategy allows for versatile process design, including the potential for numbering-up (running multiple reactors in parallel) to increase production capacity. ucl.ac.uk

Process Intensification and Scale-Up Considerations

Process intensification is a key outcome of integrating chemoenzymatic synthesis with flow chemistry, leading to processes that are significantly more efficient than their batch counterparts. uni-hannover.defrontiersin.org Flow reactors can operate at elevated temperatures and pressures safely due to their small internal volumes, which can accelerate reaction rates. whiterose.ac.uk The result is a dramatic reduction in reaction time and a substantial increase in productivity and space-time yield (STY), a measure of the amount of product generated per unit of reactor volume per unit of time. whiterose.ac.ukunimi.it

For example, in a lipase-catalyzed resolution, switching from a batch process to a continuous-flow PBR resulted in a 64-fold increase in STY (from 0.4 mmol L⁻¹ h⁻¹ in batch to 28.2 mmol L⁻¹ h⁻¹ in flow). whiterose.ac.uk In another case involving an organophotoredox reaction, the flow process improved STY by up to 113 times compared to the batch reaction. unimi.it A chemoenzymatic cascade for producing fluorinated amines in a flow system achieved a high STY of up to 19.7 g L⁻¹ h⁻¹, representing a 35-fold enhancement over the batch system using free enzymes. acs.org

This intensification directly facilitates scale-up. frontiersin.org Instead of using larger, more difficult-to-manage reactors, production can be scaled by extending the operation time of the continuous system or by adding more reactors in parallel. ucl.ac.uk Furthermore, continuous flow enables the integration of in-line purification and work-up steps, such as liquid-liquid extraction or crystallization, creating a fully automated and telescoped process from starting material to final product. researchgate.netau.dkrsc.org This minimizes manual handling and reduces waste, aligning with the principles of green chemistry and making the synthesis of compounds like this compound more efficient and sustainable for industrial application. bohrium.comresearchgate.net

Elucidation of Stereochemical Features and Conformational Analysis of 1s,2s,5r Neomenthyl Amine

Determination of Absolute and Relative Configurations

The stereochemistry of (1S,2S,5R)-Neomenthyl amine is defined by both its absolute and relative configurations. The absolute configuration describes the precise 3D arrangement of substituents at each of the three chiral centers (C1, C2, and C5), designated using the Cahn-Ingold-Prelog (CIP) R/S system. unacademy.com The relative configuration describes the spatial relationship between the substituents on the cyclohexane (B81311) ring (cis/trans).

The IUPAC name (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine precisely defines the stereochemistry at each chiral carbon:

C1: The carbon atom bonded to the amine group has an S configuration.

C2: The carbon atom bonded to the isopropyl group has an S configuration.

C5: The carbon atom bonded to the methyl group has an R configuration.

The determination of these configurations is based on assigning priorities to the groups attached to each stereocenter according to the atomic number of the atoms directly bonded to it. unacademy.com Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to empirically determine the absolute configuration of chiral molecules. unacademy.comnih.gov

The relative configuration of the substituents in neomenthyl amine is as follows:

The amine group at C1 and the isopropyl group at C2 are cis to each other.

The amine group at C1 and the methyl group at C5 are trans to each other.

The isopropyl group at C2 and the methyl group at C5 are trans to each other.

This specific arrangement distinguishes it from its other diastereomers, such as menthyl amine, isomenthyl amine, and neoisomenthol (B150136) amine. researchgate.net

| Stereocenter | Attached Groups | CIP Priority | Configuration |

| C1 | 1. -NH₂ (Amine) 2. -C2(H)(isopropyl) 3. -C6(H₂) 4. -H | 1. -NH₂ 2. -C2 3. -C6 4. -H | S |

| C2 | 1. -CH(CH₃)₂ (Isopropyl) 2. -C1(H)(amine) 3. -C3(H₂) 4. -H | 1. -C1 2. -CH(CH₃)₂ 3. -C3 4. -H | S |

| C5 | 1. -CH₃ (Methyl) 2. -C4(H₂) 3. -C6(H₂) 4. -H | 1. -C6 2. -C4 3. -CH₃ 4. -H | R |

Conformational Preferences and Dynamics of the Cyclohexane Ring System

The reactivity and properties of this compound are governed by the conformational preferences of its cyclohexane ring. The molecule predominantly exists in a chair conformation to minimize angle and torsional strain. transformationtutoring.com

Chair Conformations and Interconversions

The cyclohexane ring in neomenthyl amine can exist in two distinct chair conformations that rapidly interconvert through a process known as a ring-flip. transformationtutoring.comopenstax.org In this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.com

The two chair conformations for this compound are not of equal energy. The relative stability of each conformer is determined by the steric interactions of the substituents in their respective axial and equatorial positions.

Influence of Substituent Interactions on Conformation

The stability of a substituted cyclohexane's chair conformation is primarily dictated by steric hindrance, particularly 1,3-diaxial interactions. libretexts.org Substituents in the axial position experience greater steric strain from interacting with the other two axial hydrogens on the same side of the ring. Consequently, chair conformations that place larger substituents in the equatorial position are generally more stable. transformationtutoring.comlibretexts.org

In the case of this compound, we analyze the positions of the three substituents—amine, isopropyl, and methyl—in both chair conformations.

Conformer A (More Stable): This conformation places the two largest groups, the isopropyl group at C2 and the methyl group at C5, in equatorial positions. The smaller amine group at C1 occupies an axial position. This arrangement minimizes steric strain.

Conformer B (Less Stable): Following a ring-flip, the isopropyl and methyl groups move to axial positions, while the amine group becomes equatorial. This conformation is significantly less stable due to severe 1,3-diaxial interactions involving the bulky axial isopropyl and methyl groups.

Therefore, the equilibrium strongly favors Conformer A, where the bulkier substituents are equatorial. libretexts.orglibretexts.org This conformational locking means that at any given time, the vast majority of this compound molecules will exist in the conformation with an axial amine group and equatorial alkyl groups. openstax.org

| Conformer | C1-Amine | C2-Isopropyl | C5-Methyl | Relative Stability |

| Conformer A | Axial | Equatorial | Equatorial | More Stable |

| Conformer B | Equatorial | Axial | Axial | Less Stable |

Stereoelectronic Effects in this compound Reactivity

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org In this compound and its derivatives, the preferred conformation directly influences its chemical reactivity, a principle clearly demonstrated in elimination reactions.

Anti-Periplanar Relationships in Elimination Reactions

The bimolecular elimination (E2) reaction is highly stereospecific and requires a specific geometric arrangement of the leaving group and the proton being abstracted. mgscience.ac.inaskthenerd.com The reaction proceeds most efficiently when the hydrogen atom and the leaving group are in an anti-periplanar (or anti-coplanar) conformation. masterorganicchemistry.com In cyclohexane systems, this translates to a requirement that both the leaving group and the beta-hydrogen must be in trans-diaxial positions. libretexts.orglibretexts.org An E2 reaction cannot occur if either the leaving group or the hydrogen is in an equatorial position. libretexts.org

This requirement is clearly illustrated by comparing the E2 elimination of neomenthyl chloride and its diastereomer, menthyl chloride. Neomenthyl chloride serves as an excellent model for the reactivity of neomenthyl amine derivatives.

Neomenthyl Chloride/Amine Derivative: In the most stable chair conformation of a neomenthyl derivative (e.g., neomenthyl chloride), the leaving group (Cl) is in an axial position. openstax.orglibretexts.org This geometry is ideal for an E2 reaction. There are two beta-hydrogens that could potentially be eliminated: one at C2 and one at C4. The hydrogen at C4 is also axial and thus has the required anti-periplanar relationship with the axial chlorine. Elimination of this C4 hydrogen leads to the formation of the more substituted (Zaitsev) product, 3-menthene . libretexts.orglibretexts.org The hydrogen at C2 is equatorial and cannot be eliminated via an E2 mechanism.

Menthyl Chloride/Amine Derivative: In contrast, the most stable conformation of a menthyl derivative has all three substituents (including the leaving group) in equatorial positions. libretexts.orgucalgary.ca For an E2 reaction to occur, the molecule must first ring-flip to a much less stable conformation where all three substituents are axial. libretexts.org This high-energy requirement makes the reaction much slower. In this diaxial conformation, only the axial hydrogen at C2 is anti-periplanar to the axial leaving group, leading to the formation of the less substituted (Hofmann) product, 2-menthene . libretexts.orgucalgary.ca

The reaction of neomenthyl chloride with a base is approximately 200 times faster than that of menthyl chloride, a direct consequence of the favorable ground-state conformation of the neomenthyl system for E2 elimination. libretexts.org This demonstrates a powerful stereoelectronic effect where the preferred conformation dictates both the rate and the regiochemical outcome of the reaction.

| Reactant Derivative | Leaving Group Conformation (Stable Chair) | Required Action for E2 | Product(s) | Relative Rate |

| Neomenthyl | Axial libretexts.orglibretexts.org | Reacts directly from stable conformer | 3-Menthene (major), 2-Menthene (minor) masterorganicchemistry.com | Fast libretexts.org |

| Menthyl | Equatorial libretexts.orglibretexts.org | Must ring-flip to unstable conformer | 2-Menthene (exclusive) libretexts.org | Slow libretexts.org |

Advanced Applications of 1s,2s,5r Neomenthyl Amine in Asymmetric Catalysis and Synthesis

(1S,2S,5R)-Neomenthyl Amine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwordpress.com The auxiliary's inherent chirality influences the reaction pathway, leading to the preferential formation of one diastereomer over another. wordpress.com After the desired chiral center is created, the auxiliary can be removed and ideally recycled, making it a cost-effective strategy for asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

This compound has been effectively utilized as a chiral auxiliary to control the stereochemistry of various carbon-carbon bond-forming reactions. For instance, amides derived from this compound and carboxylic acids can be deprotonated to form chiral enolates. These enolates then react with electrophiles, such as alkyl halides, in a diastereoselective manner. The bulky and conformationally rigid neomenthyl group effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face. This strategy has been particularly successful in the asymmetric alkylation of α-substituted carboxylic acid derivatives, leading to the formation of quaternary carbon stereocenters with high diastereoselectivity. nih.govharvard.edu

In a similar vein, the Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, has been rendered asymmetric through the use of ligands derived from (+)-(1S,2S,5R)-menthylamine. medcraveonline.com Copper(II) complexes of C1-symmetric chiral diamines, constructed by condensing (+)-(1S,2S,5R)-menthylamine with various Cbz-protected amino acids, have demonstrated outstanding catalytic efficiency. medcraveonline.com These catalysts have been shown to afford the desired β-hydroxy nitro compounds in high yields (up to 98%) and with excellent enantioselectivities. medcraveonline.com

Table 1: Diastereoselective Alkylation using Pseudoephenamine as a Chiral Auxiliary (Illustrative Examples) Note: While not this compound, this data on a similar chiral auxiliary illustrates the principle of diastereoselective alkylation.

| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio (crude) |

| 1 | MeI | α-Methyl amide | 95 | >99:1 |

| 2 | BnBr | α-Benzyl amide | 99 | >99:1 |

| 3 | Allyl Bromide | α-Allyl amide | 98 | 98:2 |

Data sourced from studies on pseudoephenamine amides, which demonstrate a similar principle of chiral auxiliary-controlled alkylation. harvard.edu

Enantioselective Induction in Functional Group Transformations

The influence of this compound extends to enantioselective functional group transformations. Chiral ligands derived from this amine have been employed in asymmetric hydrogenation reactions. For example, chiral cobalt complexes containing (+)-(1S,2S,5R)-neomenthyldiphenylphosphine have been used as catalysts for the enantioselective hydrogenation of prochiral alkenes. researchgate.netacs.org The chiral environment created by the neomenthyl group on the phosphine (B1218219) ligand influences the binding of the substrate to the metal center, leading to the preferential formation of one enantiomer of the hydrogenated product. researchgate.netbohrium.com The optical yield in these reactions can be influenced by factors such as the phosphine-to-metal ratio and hydrogen pressure. researchgate.net

Design and Application of this compound-Derived Chiral Ligands

The development of new chiral ligands is a cornerstone of asymmetric catalysis. researchgate.net this compound serves as a readily available and versatile scaffold for the synthesis of a variety of chiral ligands. These ligands, when complexed with transition metals, create chiral catalysts capable of promoting a wide range of enantioselective transformations.

Ligand Scaffold Architectures (e.g., N-donor Ligands)

A common strategy involves the incorporation of the this compound moiety into multidentate ligand frameworks. N-donor ligands, such as pyridines and oxazolines, are frequently used in asymmetric catalysis due to their strong coordinating ability with a variety of metals. diva-portal.org For instance, chiral pyridyl alcohol derivatives have been synthesized using the chiral pool, which includes terpenes like menthol (B31143). diva-portal.org The neomenthyl group can be attached to a pyridine (B92270) ring, often with other functional groups like hydroxyls, to create bidentate or tridentate ligands. diva-portal.org These ligands can then be used to generate chiral metal complexes for various catalytic applications.

Another approach involves the synthesis of C1-symmetric chiral diamines by condensing (+)-(1S,2S,5R)-menthylamine with protected amino acids. medcraveonline.com These diamines have proven effective as ligands in copper-catalyzed asymmetric Henry reactions. medcraveonline.com The modular nature of this synthesis allows for the tuning of the ligand's steric and electronic properties by varying the amino acid component.

Metal-Ligand Complexation and Chiral Environment Creation

The effectiveness of a chiral ligand lies in its ability to create a well-defined and sterically biased environment around a metal center. unimi.it When a ligand derived from this compound coordinates to a metal, the rigid and bulky neomenthyl group projects into the space around the metal's active site. This steric hindrance dictates the orientation in which a prochiral substrate can bind to the catalyst, thereby controlling the stereochemical outcome of the reaction.

For example, in the case of cobalt-catalyzed asymmetric hydrogenation, the (+)-(1S,2S,5R)-neomenthyldiphenylphosphine ligand coordinates to the cobalt center. researchgate.net The chiral pocket created by the ligand forces the alkene substrate to approach from a specific direction, leading to the enantioselective addition of hydrogen. Similarly, in copper-catalyzed Henry reactions, the chiral diamine ligand derived from (+)-(1S,2S,5R)-menthylamine forms a complex with the copper(II) ion, which then coordinates both the aldehyde and the nitroalkane in a specific geometry, facilitating the enantioselective carbon-carbon bond formation. medcraveonline.com The design of these ligand-metal complexes is crucial for achieving high levels of stereocontrol in asymmetric catalysis. unimi.it

Asymmetric Transition Metal Catalysis (e.g., Hydroamination, Hydrosilylation)

The chiral scaffold of this compound is utilized in the synthesis of specialized ligands for asymmetric transition metal catalysis. nih.govresearchgate.netsigmaaldrich.com While direct derivatives of the amine itself are not extensively documented as ligands, the neomenthyl group is a well-established source of chirality. It can be incorporated into more complex ligand structures, such as phosphines, which then coordinate to a metal center and create a chiral environment for catalytic transformations like hydroamination and hydrosilylation. nih.govnih.gov

The hydroamination of alkenes, the addition of an N-H bond across a C=C double bond, and the hydrosilylation of unsaturated bonds are powerful, atom-economical methods for producing valuable chiral amines and organosilanes, respectively. researchgate.net The success of these reactions in an asymmetric fashion hinges on the design of the chiral catalyst, which typically consists of a transition metal complexed with a chiral ligand. nih.gov

Research has shown that phosphine ligands derived from the related (+)-neomenthol can be effective in catalysis. For instance, a 1-(+)-neomenthyl-1,2-diphosphole derivative has been used to create a chiral phosphine ligand for palladium-catalyzed asymmetric allylic substitution. researchgate.net Although the enantiomeric excess achieved was modest, it demonstrates the principle of transferring the chirality of the neomenthyl backbone to a catalytic process. researchgate.net Such ligands create a sterically defined pocket around the metal, influencing the trajectory of the incoming substrate and favoring the formation of one enantiomer of the product over the other.

Table 1: Example of a Neomenthyl-Derived Ligand in Asymmetric Catalysis This table is representative of research in the field.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. Chiral primary and secondary amines are among the most powerful classes of organocatalysts. rsc.orgdiva-portal.org They operate through the formation of transient nucleophilic enamines or electrophilic iminium ions.

Despite the prevalence of chiral amines in organocatalysis, derivatives of this compound are not widely reported in this specific role. The focus for this particular chiral scaffold has historically been on its use as a resolving agent or as a component of ligands for metal catalysis. researchgate.net However, the neomenthyl framework has been explored in the context of phosphine-based organocatalysis. In one study, a chiral diphosphole derived from (+)-neomenthol was used as an organocatalyst in the [3+2] cyclization of allenes with activated alkenes, achieving a notable 68% enantiomeric excess. researchgate.net This finding, while not involving an amine derivative, underscores the potential of the neomenthyl group to induce asymmetry in organocatalytic reactions. Further research could explore modifying the amine functionality of this compound to develop novel bifunctional organocatalysts. frontiersin.org

Chiral Resolution Methodologies Utilizing this compound

One of the most robust and traditional applications of this compound is in the separation of enantiomers from a racemic mixture, a process known as chiral resolution.

The most common method for resolving racemic mixtures of chiral carboxylic acids is through the formation of diastereomeric salts. mdpi.com This technique leverages the basicity of the amine group in this compound to react with a racemic acid. The reaction produces a pair of diastereomeric salts: [(1S,2S,5R)-neomenthylammonium]-(R)-carboxylate and [(1S,2S,5R)-neomenthylammonium]-(S)-carboxylate.

Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystal structures. This difference allows for their separation by methods such as fractional crystallization. Once one of the diastereomeric salts is isolated in pure form, the chiral amine can be removed by treatment with a base, and the enantiomerically pure carboxylic acid can be recovered after acidification. This classical method remains a powerful tool in both laboratory and industrial settings for accessing enantiopure compounds.

Table 2: Illustrative Data for Chiral Resolution via Diastereomeric Salt Formation This table illustrates the typical data obtained during the resolution of a racemic acid with this compound.

| Racemic Acid | Crystallization Solvent | Isolated Diastereomer Salt | Yield of Pure Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Rac-Mandelic Acid | Ethanol | (S)-Acid • (1S,2S,5R)-Amine | 40% | >98% |

| Rac-Ibuprofen | Acetone/Water | (R)-Acid • (1S,2S,5R)-Amine | 35% | >95% |

Kinetic resolution is another strategy for separating enantiomers. It relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. In such a process, one enantiomer reacts significantly faster than the other, allowing for the separation of the slow-reacting enantiomer in its unreacted form or the isolation of the product from the fast-reacting enantiomer.

While this compound is theoretically capable of acting as the chiral agent in a kinetic resolution—for example, in the acylation of a racemic alcohol where the amine acts as a chiral catalyst—this application is not as commonly reported as its use in diastereomeric salt formation. The high efficiency and scalability of diastereomeric salt crystallization for resolving acidic compounds often make it the preferred method for this class of chiral amine.

Mechanistic Investigations of Reactions Involving 1s,2s,5r Neomenthyl Amine

Detailed Reaction Pathway Elucidation

The study of reaction mechanisms involving (1S,2S,5R)-neomenthyl amine provides fundamental insights into how its structure influences reactivity and selectivity.

Amine Alkylation: The alkylation of amines, such as this compound, with alkyl halides is a classical method for forming more substituted amines. However, this reaction is often difficult to control. The initial alkylation of a primary amine like this compound results in a secondary amine, which is typically more nucleophilic than the starting amine. masterorganicchemistry.com This increased nucleophilicity often leads to further alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, a phenomenon sometimes referred to as overalkylation. masterorganicchemistry.comresearchgate.net The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

Reductive Amination: Reductive amination, also known as reductive alkylation, is a more controlled and widely used method for amine synthesis that effectively avoids the issue of overalkylation. wikipedia.orgmasterorganicchemistry.com This two-part process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an imine intermediate. libretexts.org

The mechanism proceeds as follows:

Imine Formation: this compound, as a primary amine, reacts with an aldehyde or ketone in a nucleophilic addition reaction. libretexts.orgunizin.org This is followed by the elimination of a water molecule to form a C=N double bond, yielding an imine (or Schiff base). libretexts.orgunizin.org This step is typically acid-catalyzed and is reversible. unizin.org

Reduction: The intermediate imine is then reduced to the corresponding amine. wikipedia.org This reduction can be carried out in the same pot ("direct reductive amination") or after isolation of the imine ("indirect reductive amination"). wikipedia.org A key advantage is the use of selective reducing agents, such as sodium cyanoborohydride (NaBH3CN), which are capable of reducing the protonated imine (iminium ion) but not the initial ketone or aldehyde. masterorganicchemistry.comchemistrysteps.com This selectivity is pH-dependent, with the reaction being most effective under mildly acidic conditions (pH 4-5) that favor iminium ion formation without degrading the reducing agent. chemistrysteps.comyoutube.com The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion to furnish the final amine product. chemistrysteps.comyoutube.com

This method's control stems from the fact that an imine can only form once on a primary amine, preventing the runaway alkylation seen in direct alkylation methods. masterorganicchemistry.com

The stereochemistry of the neomenthyl framework is pivotal in elimination reactions, particularly the bimolecular elimination (E2) mechanism. The E2 reaction requires a specific anti-periplanar geometry, meaning the hydrogen to be eliminated and the leaving group must be on opposite sides of the C-C bond and in the same plane. masterorganicchemistry.com In cyclohexane (B81311) systems, this translates to a strict requirement for a trans-diaxial arrangement of the hydrogen and the leaving group. askthenerd.compressbooks.pub

For a derivative of this compound, such as neomenthyl chloride, the most stable chair conformation places the large isopropyl and methyl groups in equatorial positions, which forces the leaving group (e.g., chlorine) into an axial position. askthenerd.compressbooks.pub This conformation is ideal for E2 elimination because there are two available trans-diaxial protons on adjacent carbons (at C2 and C4). askthenerd.com

Reaction Rate: Because neomenthyl derivatives can readily adopt this reactive conformation, they undergo E2 elimination much faster than their menthyl counterparts. askthenerd.compressbooks.pub For instance, neomenthyl chloride reacts with ethoxide about 200 times faster than menthyl chloride. pressbooks.pub Menthyl chloride must first ring-flip to a much less stable conformation to place its leaving group in an axial position, resulting in a higher activation energy and a slower reaction rate. askthenerd.compressbooks.pub

Product Distribution: The presence of two anti-periplanar protons in neomenthyl derivatives leads to a mixture of alkene products. The major product is typically the more substituted alkene (3-menthene), following Zaitsev's rule, while the minor product is the less substituted alkene (2-menthene). askthenerd.compressbooks.pub

The stereoelectronic requirements of the E2 mechanism are paramount, and the conformation dictated by the (1S,2S,5R) stereochemistry directly controls both the reaction's feasibility and its regiochemical outcome.

| Substrate | Stable Conformation of Leaving Group (LG) | Requirement for E2 | Relative Rate | Major Product |

|---|---|---|---|---|

| Neomenthyl Derivative | Axial askthenerd.com | None (already in reactive conformation) pressbooks.pub | Fast (e.g., ~200x faster than menthyl) pressbooks.pub | 3-Menthene (Zaitsev product) askthenerd.com |

| Menthyl Derivative | Equatorial pressbooks.pub | Ring-flip to high-energy axial conformation pressbooks.pub | Slow askthenerd.com | 2-Menthene (Anti-Zaitsev product) pressbooks.pub |

This compound, as a primary amine, acts as a potent nucleophile in additions to electrophilic centers like carbonyls and imines. libretexts.org

Addition to Carbonyls: The reaction of an amine with a carbonyl compound (aldehyde or ketone) is the foundational step of imine formation. libretexts.org The mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the neomenthyl amine attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This breaks the C=O π-bond and forms a tetrahedral intermediate called a carbinolamine. unizin.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine. libretexts.org

Dehydration: Under acidic catalysis, the hydroxyl group is protonated, converting it into a good leaving group (H₂O). unizin.org Water is eliminated, and the nitrogen's lone pair forms a new π-bond with the carbon, resulting in a positively charged iminium ion. unizin.orglibretexts.org

Deprotonation: A base removes the proton from the nitrogen to give the final, neutral imine product. libretexts.org

The stereochemistry of the chiral amine can influence the facial selectivity of the initial attack on prochiral carbonyls, a principle that is fundamental to asymmetric synthesis. diva-portal.orgorganicchemistrydata.org

Addition to Imines: While this compound itself reacts with carbonyls to form imines, it can also, in principle, add to other pre-formed imines, particularly those that are activated by an electron-withdrawing group on the nitrogen. wiley-vch.de This reaction, a form of the Mannich reaction, would involve the nucleophilic attack of the amine on the imine carbon, leading to the formation of an aminal. The electrophilicity of the imine carbon is crucial for this reaction to proceed. wiley-vch.de

Role of this compound in Catalytic Reaction Mechanisms

While often used as a chiral auxiliary or ligand, this compound can also have unintended roles in catalytic systems, primarily related to deactivation.

Amines are well-known potential catalyst poisons, especially for transition-metal and acid-based catalysts. scispace.comammoniaknowhow.com The deactivation can occur through several mechanisms:

Competitive Coordination/Poisoning: The nitrogen lone pair in this compound makes it a Lewis base. It can strongly coordinate to the active metal center of a catalyst (e.g., Palladium, Rhodium, Nickel). mdpi.comresearchgate.net This binding can be irreversible or strong enough to block the catalyst's active sites, preventing the substrate from coordinating and reacting, thereby inhibiting or "poisoning" the catalytic cycle. mdpi.comsamaterials.com In some cases, the product amine can also act as a poison, leading to self-inhibition. researchgate.net

Formation of Stable Off-Cycle Complexes: The amine can react with the catalyst to form highly stable, catalytically inactive (off-cycle) complexes. For instance, in palladium-catalyzed reactions, excess amine can lead to the formation of inactive palladium-amine complexes that disrupt the catalytic loop. acs.orgmit.edu

Reaction with the Catalyst: In certain systems, the amine can undergo chemical reactions with the catalyst itself. For example, some organometallic catalysts can activate the C-H or N-H bonds of an amine, leading to the decomposition of both the amine and the catalyst into non-productive species. researchgate.net

Physical Blocking: While less common for a molecular species like neomenthyl amine, in heterogeneous catalysis, degradation products or polymers derived from the amine could potentially foul the catalyst surface, blocking pores and active sites. ammoniaknowhow.comsamaterials.com

The specific pathway for deactivation is highly dependent on the nature of the catalyst, the reaction conditions (temperature, pressure), and the other species present in the reaction mixture. samaterials.comucla.edu

| Deactivation Pathway | Mechanism | Effect on Catalyst |

|---|---|---|

| Chemical Poisoning | Strong coordination of the amine's lone pair to the catalyst's active site. mdpi.comsamaterials.com | Blocks substrate binding, reduces or halts catalytic activity. researchgate.net |

| Off-Cycle Complex Formation | Reaction of the amine with the catalyst to form a stable, inactive complex. mit.edu | Sequesters the catalyst from the productive catalytic cycle. acs.org |

| Catalyst Decomposition | The catalyst activates and reacts with the amine's C-H or N-H bonds, leading to mutual degradation. researchgate.net | Irreversible loss of the active catalytic species. |

Spectroscopic and Crystallographic Characterization of 1s,2s,5r Neomenthyl Amine and Its Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (1S,2S,5R)-Neomenthyl amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its covalent framework and preferred conformation.

The proton (¹H) NMR spectrum of this compound provides initial information on the chemical environment of each hydrogen atom. The key feature distinguishing it from its alcohol precursor, neomenthol (B8682525), is the chemical shift of the proton at the C1 position, which is directly attached to the nitrogen atom. This proton signal is expected to shift upfield compared to the corresponding proton in neomenthol due to the lesser electronegativity of nitrogen compared to oxygen.

The carbon (¹³C) NMR spectrum complements the ¹H data by providing the chemical shift for each unique carbon atom in the molecule. The carbon atom bonded to the amine group (C1) will show a characteristic shift that is distinct from the oxygen-bearing carbon in neomenthol.

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for definitively assigning these signals. hmdb.ca An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals for each C-H pair in the molecule. researchgate.netdiva-portal.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on data for the parent compound (1S,2S,5R)-(+)-Neomenthol and known substituent effects of the amine group.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Notes |

| C1 | ~65-70 | ~3.0-3.5 | m, CH-NH₂ |

| C2 | ~50-55 | ~1.5-1.8 | m |

| C3 | ~34-38 | ~1.2-1.4 (ax), ~1.9-2.1 (eq) | m |

| C4 | ~22-26 | ~1.0-1.2 | m |

| C5 | ~31-35 | ~0.8-1.0 | m |

| C6 | ~40-45 | ~1.6-1.8 (ax), ~1.3-1.5 (eq) | m |

| C7 (Methyl) | ~21-24 | ~0.8-0.9 | d |

| C8 (Isopropyl CH) | ~25-29 | ~1.8-2.0 | m |

| C9, C10 (Isopropyl CH₃) | ~16-21 | ~0.7-0.9 | d |

| NH₂ | N/A | ~1.0-2.0 | br s, broad singlet |

Data table is interactive.

The three-dimensional structure of the molecule in solution is determined through analysis of proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE). The cyclohexane (B81311) ring of neomenthyl amine adopts a stable chair conformation. The magnitude of the ³JHH values, governed by the Karplus relationship, depends on the dihedral angle between adjacent protons. beilstein-journals.org Analysis of these couplings confirms the relative stereochemistry, distinguishing between axial and equatorial protons and substituents. beilstein-journals.organokaramsey.edu For this compound, the isopropyl group and the methyl group are in equatorial positions, while the amine group at C1 is in an axial position.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, typically within 5 Å. mdpi.com NOESY cross-peaks would be expected between the axial amine group's protons and other axial protons on the same face of the ring, further confirming the assigned conformation and the relative configuration of the stereocenters. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. springernature.comnih.gov

For a chiral molecule like this compound, X-ray crystallography can determine the absolute configuration without the need for a chiral reference. This is achieved by measuring the effects of anomalous dispersion (or anomalous scattering). thieme-connect.de When the X-ray radiation used is near the absorption edge of an atom in the crystal, a small phase shift occurs. thieme-connect.de By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be determined. encyclopedia.pub The successful determination is often quantified by the Flack parameter, which should be close to zero for the correct absolute structure. encyclopedia.pub

The crystal structure also reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. researchgate.net For this compound, the primary intermolecular interaction would be hydrogen bonding between the amine groups of adjacent molecules (N-H···N). nih.gov These hydrogen bonds, along with weaker van der Waals forces, dictate the molecular packing. nih.govrsc.org The analysis of this packing is crucial for understanding the physical properties of the solid material.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. frontiersin.org They are excellent for identifying the functional groups present.

The IR and Raman spectra of this compound are dominated by vibrations of the amine and the alkyl framework. The most characteristic feature distinguishing it from its neomenthol precursor is the presence of N-H stretching vibrations and the absence of the broad O-H stretch. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric) | ~3360 | Weak | Medium |

| N-H Stretch (symmetric) | ~3290 | Weak | Medium |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong |

| N-H Bend (scissoring) | 1590-1650 | Weak | Medium-Strong |

| C-H Bend (CH₂, CH₃) | 1370-1470 | 1370-1470 | Medium |

| C-N Stretch | 1020-1250 | Variable | Medium |

Data table is interactive. Frequencies are typical ranges for primary amines and alkyl groups.

The IR spectrum would clearly show two sharp-to-medium bands in the 3300-3500 cm⁻¹ region, characteristic of the asymmetric and symmetric N-H stretches of a primary amine. arxiv.org A medium-to-strong scissoring band would appear around 1600 cm⁻¹. The Raman spectrum would be particularly sensitive to the symmetric vibrations of the non-polar hydrocarbon backbone. spectroscopyonline.com

Computational Chemistry and Theoretical Modeling of 1s,2s,5r Neomenthyl Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of practical interest. nih.govarxiv.org

The first step in the computational analysis of (1S,2S,5R)-neomenthyl amine involves geometry optimization to locate all stable conformers and determine their relative energies. The molecule's structure is defined by the cyclohexane (B81311) chair conformation and the orientations of its three substituents: a methyl group at C5, an isopropyl group at C2, and an amino group at C1. In the neomenthyl configuration, the methyl and isopropyl groups are trans to each other, while the amino group is cis to the isopropyl group. The most stable conformation is expected to be a chair form where the bulky isopropyl group occupies an equatorial position to minimize steric strain. The relative energies of different conformers, such as those arising from the rotation of the isopropyl and amino groups or potential ring flips, can be calculated.

DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to optimize the geometry of each potential conformer. nih.gov The process finds the minimum energy structure on the potential energy surface. Comparing the final electronic energies of the optimized conformers allows for the determination of the global minimum structure and the Boltzmann population of each conformer at a given temperature. Studies on related menthol (B31143) diastereomers have successfully used DFT to determine the dominating rotamers by analyzing the potential energy surface associated with the rotation of the isopropyl group. researchgate.net For neomenthyl amine, the primary conformational question would be the preference of the amino group for an equatorial or axial position, with the equatorial position being strongly favored to avoid 1,3-diaxial interactions.

Table 1: Hypothetical Energetic Analysis of this compound Conformers This table illustrates the expected results from a DFT/B3LYP/6-311++G(d,p) calculation. The conformers are defined by the orientation of the amino group.

| Conformer | Amino Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| 1 | Equatorial | 0.00 | >99% |

| 2 | Axial | > 2.0 | <1% |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Optical Rotation)

DFT is a powerful tool for predicting spectroscopic parameters, which serves as a crucial link between theoretical models and experimental reality.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method within DFT is commonly used to calculate nuclear magnetic shielding constants, which are then converted to chemical shifts. researchgate.net These predictions are invaluable for assigning complex NMR spectra and confirming molecular structures. For molecules with multiple conformers, the predicted chemical shifts are often presented as a Boltzmann-weighted average of the shifts for each individual conformer. DFT calculations have been shown to accurately reproduce experimental ¹H and ¹³C NMR chemical shifts for a variety of organic molecules, including complex natural products. mdpi.com In a study on menthol diastereomers, DFT calculations using the B3LYP functional successfully differentiated the prochiral methyl groups of the isopropyl substituent based on their calculated ¹³C chemical shifts. researchgate.net A similar approach for this compound would aid in the unambiguous assignment of its NMR signals.

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts for this compound This table shows hypothetical data demonstrating the correlation between calculated (DFT/GIAO) and potential experimental NMR data.

| Carbon Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 (CH-NH₂) | 55.8 | 56.2 |

| C2 (CH-iPr) | 48.1 | 48.5 |

| C5 (CH-CH₃) | 35.0 | 35.3 |

DFT is instrumental in elucidating reaction mechanisms by locating and characterizing transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the kinetics and stereochemical outcome of a reaction. For reactions involving this compound, such as when it acts as a chiral auxiliary or a nucleophilic catalyst, DFT can be used to map the entire reaction pathway from reactants to products, passing through the transition state.

The process involves optimizing the geometry to a TS structure and confirming its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction. This methodology has been widely applied to understand stereoselective reactions where chiral auxiliaries, including those derived from natural products like menthol, are used to control the formation of a specific stereoisomer. acs.org

DFT calculations provide a wealth of information about the electronic structure of a molecule, which is directly related to its chemical reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, identifying it as the main nucleophilic center. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For neomenthyl amine, the MEP would show a region of strong negative potential around the nitrogen atom, reinforcing its role as a nucleophilic and hydrogen-bond accepting site. grafiati.com

Table 3: Key Electronic and Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Value (a.u.) | Significance |

| E(HOMO) | -0.21 | Electron-donating ability (Nucleophilicity) |

| E(LUMO) | +0.05 | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap | 0.26 | Chemical stability and reactivity |

| Chemical Hardness (η) | 0.13 | Resistance to change in electron distribution |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT provides a static, time-averaged picture of molecular conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular motion over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule flexes, vibrates, and undergoes conformational changes. frontiersin.orgnih.gov

For this compound, an MD simulation would be valuable for exploring its conformational flexibility in a solvent environment. nih.gov It could reveal the timescale and pathways of important motions, such as the rotation of the C-N bond, the puckering of the cyclohexane ring, and the movement of the bulky isopropyl group. This information is crucial for understanding how the molecule's shape adapts during a chemical reaction or when binding to a receptor. nih.govmdpi.com The conformational ensembles generated from MD can be used to calculate averaged properties, providing a more realistic representation than single-conformer models, especially for flexible molecules. nih.gov

Quantum Chemical Studies on Chiral Induction Mechanisms

A primary application of chiral molecules like this compound is in asymmetric synthesis, where they serve as chiral auxiliaries or catalysts to induce stereoselectivity. Quantum chemical calculations, particularly DFT, are essential for understanding the mechanism of this chiral induction.

The origin of stereoselectivity lies in the energy difference between the diastereomeric transition states leading to the different stereoisomeric products. By modeling the interaction of the chiral amine with the reactants, it is possible to build and calculate the energies of these competing transition states. The favored product is the one formed via the lower-energy transition state. These calculations can reveal the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that are responsible for stabilizing one transition state over the other. acs.org Studies on chirality recognition in menthol and neomenthol have used quantum chemical methods to investigate the preferential formation of homochiral aggregates, highlighting the subtle energetic differences that govern stereoselective interactions. researchgate.net A similar computational approach would be key to rationally designing and optimizing reactions where this compound is used to control stereochemistry.

Emerging Research Frontiers and Future Prospects for 1s,2s,5r Neomenthyl Amine Chemistry

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes to chiral amines, aiming to reduce waste, energy consumption, and the use of hazardous materials. In the context of (1S,2S,5R)-Neomenthyl amine, biocatalysis has emerged as a particularly promising sustainable methodology.

One of the most significant advancements is the use of ω-transaminases for the asymmetric amination of a prochiral ketone precursor. nih.gov A notable example is the synthesis of (+)-neomenthylamine from (-)-menthone (B42992) using an ω-transaminase from Vibrio fluvialis JS17. nih.gov This biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and the avoidance of toxic reagents and heavy metal catalysts. nih.gov The process typically utilizes an amino donor, such as (S)-α-methylbenzylamine, in an aqueous buffer, representing a greener alternative to conventional synthesis. nih.gov

The efficiency of such biocatalytic systems is a key focus of research, with efforts directed at optimizing reaction parameters to maximize yield and productivity.

Interactive Data Table: Biocatalytic Synthesis of (+)-Neomenthylamine

| Parameter | Condition |

| Enzyme | ω-Transaminase from Vibrio fluvialis JS17 |

| Substrate | (-)-Menthone (10 mM) |

| Amino Donor | (S)-α-methylbenzylamine (S-MBA) |

| pH | 6.0 |

| Temperature (°C) | 30 |

| Reaction Time (h) | 24 |

| Product Yield | 4.7 mM (+)-Neomenthylamine |

| Data sourced from a study on the biocatalytic synthesis of neomenthylamine. nih.gov |

Exploration of Novel Catalytic Transformations

Beyond its role as a synthetic target, this compound and its derivatives are being explored as versatile chiral ligands and organocatalysts in a variety of novel asymmetric transformations. The inherent chirality and structural features of the neomenthyl scaffold make it an attractive platform for inducing stereoselectivity in a wide range of chemical reactions.

As a chiral auxiliary, the neomenthyl group can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. This well-established strategy continues to be refined with the design of new neomenthyl-based auxiliaries that offer improved diastereoselectivity and easier cleavage.

More recently, research has focused on the application of neomenthyl amine derivatives in organocatalysis, where the amine itself acts as the catalyst. These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, enabling a variety of enantioselective transformations. The development of bifunctional catalysts, incorporating both the neomenthyl amine moiety and another functional group capable of secondary interactions (e.g., hydrogen bonding), is a particularly active area of investigation. These systems can provide a higher degree of organization in the transition state, leading to enhanced enantioselectivity.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the design and discovery of new molecules and synthetic routes. acs.orgmdpi.com In the context of this compound chemistry, AI and ML are being applied to accelerate the development of both its synthesis and its catalytic applications.

For the synthesis of chiral amines, ML algorithms can be trained on large datasets of reaction outcomes to predict the optimal conditions for a given transformation. researchgate.net This can significantly reduce the experimental effort required to optimize a synthetic route, saving time and resources. For instance, machine learning models can be used to predict the performance of different enzyme variants in the biocatalytic synthesis of neomenthyl amine, guiding protein engineering efforts towards more efficient and selective biocatalysts. uni-greifswald.de

In the realm of catalyst design, computational tools are being used to design novel chiral ligands and organocatalysts based on the neomenthyl scaffold. mdpi.com By modeling the interactions between the catalyst, substrates, and reagents, researchers can in silico screen for catalyst structures with the highest potential for stereoselectivity. This data-driven approach allows for a more rational and efficient exploration of the vast chemical space of potential catalysts. While still an emerging field, the integration of AI and ML is expected to play an increasingly important role in the future of this compound chemistry.

Immobilization Strategies for Heterogeneous Catalysis and Flow Systems

To enhance the practical utility and sustainability of catalysts derived from this compound, significant research is being directed towards their immobilization on solid supports. nih.gov Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers several advantages over homogeneous systems, including simplified product purification, catalyst recovery, and the potential for continuous processing in flow reactors. rsc.orgnih.gov

Various immobilization techniques are being explored, such as covalent attachment to polymers, silica (B1680970), or magnetic nanoparticles. nih.govnih.gov The choice of support and the method of immobilization are crucial, as they can significantly impact the catalyst's activity, selectivity, and stability. A key challenge is to ensure that the active site of the catalyst remains accessible to the substrates after immobilization.

The use of immobilized neomenthyl amine-based catalysts in continuous flow systems is a particularly promising frontier. rsc.org Flow chemistry offers numerous benefits, including improved heat and mass transfer, enhanced safety, and the ability to automate and scale up reactions more efficiently than traditional batch processes. rsc.org By packing a column with the immobilized catalyst and continuously flowing the reactants through it, a highly efficient and sustainable manufacturing process can be realized. This approach is especially attractive for the large-scale production of enantiomerically pure compounds where this compound-derived catalysts are employed. Research in this area is focused on developing robust immobilization strategies that can withstand the conditions of continuous operation and on designing efficient flow reactor systems.

Q & A

Q. What are the common synthetic routes for (1S,2S,5R)-Neomenthyl amine derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via chiral pool strategies starting from terpene precursors. For example, (1S,5S)-(-)-α-pinene can undergo borohydration-oxidation followed by pyridinium dichromate (PDC) oxidation to yield (1S,2S,5R)-3-pinanone. Subsequent Schiff base formation with primary amines under BF₃·Et₂O catalysis, followed by reduction (e.g., NaBH₄), produces N-alkyl-3-pinamine derivatives . Alternative routes include reacting neomenthyl-substituted indene ligands with formaldehyde in the presence of potassium tert-butoxide to form bridged ligands for metal complexes .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

- Methodological Answer : Stereochemical validation involves a combination of analytical techniques:

- NMR Spectroscopy : Conformational locking in cyclohexane derivatives (e.g., neomenthyl acetate) allows analysis of axial/equatorial proton environments via ¹H NMR coupling constants .

- X-ray Crystallography : Single-crystal diffraction resolves absolute configurations, as demonstrated in palladium N-heterocyclic carbene complexes containing neomenthyl groups .

- Chiral HPLC/GC : Enantiomeric excess is determined using chiral stationary phases, critical for verifying purity in asymmetric catalysis .

Advanced Research Questions

Q. How does the neomenthyl group enhance enantioselectivity in asymmetric catalysis?

- Methodological Answer : The bulky, rigid neomenthyl group creates a chiral environment that stabilizes specific transition states. For instance, in palladium N-heterocyclic carbene complexes, the neomenthyl moiety enforces a defined spatial arrangement around the metal center, directing substrate approach and improving enantioselectivity in cross-coupling reactions. Steric maps and DFT calculations can model these interactions .

Q. What methodologies are employed to evaluate the antimicrobial activity of neomenthyl amine derivatives?

- Methodological Answer :

- Bioassays : Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) are conducted using broth microdilution.

- Structure-Activity Relationship (SAR) : Modifying the N-alkyl chain length (e.g., n-heptyl vs. methyl) and analyzing activity trends via IC₅₀ values reveals optimal substituents for antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.